molecular formula C11H12F3N5O4 B14926019 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-one

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B14926019
M. Wt: 335.24 g/mol
InChI Key: CAZZBYJOQWKBQC-UHFFFAOYSA-N
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Description

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound that features a pyrazole ring structure

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Scientific Research Applications

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl and nitro groups. Compared to these compounds, 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C11H12F3N5O4

Molecular Weight

335.24 g/mol

IUPAC Name

1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(5-methyl-3-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C11H12F3N5O4/c1-6-5-8(19(22)23)16-17(6)7(2)9(20)18-10(21,3-4-15-18)11(12,13)14/h4-5,7,21H,3H2,1-2H3

InChI Key

CAZZBYJOQWKBQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)N2C(CC=N2)(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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